(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound known for its diverse applications in medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a thioxo group and a benzylidene moiety, contributing to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where 3,4-dimethoxybenzaldehyde reacts with a suitable ketone under basic conditions to form the benzylidene intermediate . This intermediate then undergoes cyclization with thiourea to yield the final product . The reaction is usually carried out under reflux conditions with a base such as potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with nonlinear optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with various molecular targets. The compound’s thioxo group can interact with reactive oxygen species, contributing to its antioxidant activity . Additionally, its benzylidene moiety can engage in interactions with biological macromolecules, potentially inhibiting enzymes or signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxybenzylidene)-1-(4-oxo-2-phenyl-4H-chromen-6-yl)-2-phenyl-1H-imidazol-5-one .
- (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c]pyridine .
Uniqueness
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is unique due to its combination of a thioxo group and a benzylidene moiety, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C18H16N2O3S |
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Molecular Weight |
340.4g/mol |
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H16N2O3S/c1-22-15-9-8-12(11-16(15)23-2)10-14-17(21)20(18(24)19-14)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,24)/b14-10- |
InChI Key |
YCHBBPYKSIETDT-UVTDQMKNSA-N |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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